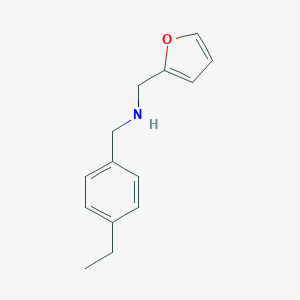

(4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h3-9,15H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEDMPIBSAQQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

This guide provides a comprehensive, technically detailed pathway for the synthesis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine, a novel secondary amine with potential applications in pharmaceutical and materials science research. The synthesis is approached via a highly efficient and widely utilized method: reductive amination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a protocol, but a deeper understanding of the process, the rationale behind the chosen methodologies, and a framework for troubleshooting and optimization.

Strategic Overview: The Logic of Reductive Amination

The synthesis of the target molecule, this compound (CAS No. 510723-67-8), is most logically achieved through a direct, one-pot reductive amination.[1][2] This strategy involves the reaction between an aldehyde or ketone and an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[1][3] This approach is favored for its efficiency, generally mild reaction conditions, and its ability to prevent the over-alkylation often seen in other amination methods.[1]

Our synthetic strategy is a two-stage process:

-

Stage 1: Synthesis of the Amine Precursor: Preparation of 4-ethylbenzylamine.

-

Stage 2: Reductive Amination: The coupling of 4-ethylbenzylamine with furfural, followed by in-situ reduction to yield the final product.

This guide will detail both stages, providing theoretical background, practical experimental procedures, and characterization data.

Stage 1: Synthesis of 4-Ethylbenzylamine

While 4-ethylbenzylamine can be commercially sourced, its synthesis from readily available starting materials is a valuable laboratory procedure. A common route is the reductive amination of 4-ethylbenzaldehyde with ammonia.

Experimental Protocol: Synthesis of 4-Ethylbenzylamine

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Volume/Mass |

| 4-Ethylbenzaldehyde | 134.18 g/mol | 1.0 | 10.0 g |

| Ammonium Chloride | 53.49 g/mol | 1.5 | 5.9 g |

| Sodium Cyanoborohydride | 62.84 g/mol | 1.2 | 5.6 g |

| Methanol | - | - | 150 mL |

| Aqueous HCl (1M) | - | - | As needed |

| Aqueous NaOH (2M) | - | - | As needed |

| Diethyl Ether | - | - | 200 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-ethylbenzaldehyde (10.0 g, 74.5 mmol) and ammonium chloride (5.9 g, 111.8 mmol) in methanol (150 mL).

-

Stir the mixture at room temperature until the solids are fully dissolved.

-

Slowly add sodium cyanoborohydride (5.6 g, 89.4 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is ~2 to decompose the excess reducing agent.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde.

-

Basify the aqueous layer to pH > 12 with 2M NaOH.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethylbenzylamine as a colorless oil.

Stage 2: Synthesis of this compound via Reductive Amination

This core stage of the synthesis employs the direct reductive amination of furfural with the prepared 4-ethylbenzylamine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this step due to its mild nature and high selectivity for imines over aldehydes.[4]

Reaction Mechanism

The reaction proceeds in two main steps:

-

Imine Formation: The nucleophilic nitrogen of 4-ethylbenzylamine attacks the electrophilic carbonyl carbon of furfural to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the corresponding imine. This step is typically acid-catalyzed and reversible.[5]

-

Reduction: The imine is then reduced by a hydride source, in this case, sodium triacetoxyborohydride, to yield the final secondary amine product.[4]

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocol: Reductive Amination

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Volume/Mass |

| Furfural | 96.09 g/mol | 1.0 | 7.2 g |

| 4-Ethylbenzylamine | 135.21 g/mol | 1.1 | 11.1 g |

| Sodium Triacetoxyborohydride (STAB) | 211.94 g/mol | 1.5 | 23.8 g |

| Dichloromethane (DCM) | - | - | 200 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |

| Brine | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

To a 500 mL round-bottom flask under a nitrogen atmosphere, add 4-ethylbenzylamine (11.1 g, 82.1 mmol) and furfural (7.2 g, 74.9 mmol) to dichloromethane (200 mL).

-

Stir the solution at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (23.8 g, 112.4 mmol) to the reaction mixture. Control the rate of addition to manage the effervescence.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.

Caption: Mechanism of the reductive amination step.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.10 (m, 5H): Aromatic protons of the ethylbenzyl group and the furan ring.

-

δ 6.30 (dd, 1H): Furan ring proton.

-

δ 6.20 (d, 1H): Furan ring proton.

-

δ 3.80 (s, 2H): Methylene protons of the furfuryl group.

-

δ 3.75 (s, 2H): Methylene protons of the benzyl group.

-

δ 2.65 (q, 2H): Methylene protons of the ethyl group.

-

δ 1.25 (t, 3H): Methyl protons of the ethyl group.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 152.0, 142.5, 137.0, 136.5, 128.5, 128.0, 110.5, 107.5: Aromatic and furan carbons.

-

δ 52.0, 45.0: Methylene carbons.

-

δ 28.5: Methylene carbon of the ethyl group.

-

δ 15.5: Methyl carbon of the ethyl group.

-

-

Mass Spectrometry (ESI+): m/z 216.14 [M+H]⁺ for C₁₄H₁₇NO.

Conclusion and Future Perspectives

This guide has outlined a robust and efficient synthesis of this compound through a well-established reductive amination protocol. The provided experimental details are based on established chemical principles and analogous transformations, offering a high probability of success. The modularity of this synthetic route allows for the facile generation of a library of analogous compounds by varying the substituted benzylamine and the furan-based aldehyde, which could be instrumental in structure-activity relationship studies for drug discovery or the fine-tuning of material properties. Further optimization of reaction conditions, such as temperature, solvent, and catalyst loading, may lead to improved yields and reduced reaction times.

References

- Vertex AI Search. Reductive Amination - Common Conditions.

- Guidechem. What is the synthesis of furfurylamine and its applications?

- NIH. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium.

- Wikipedia. Reductive amination.

- ChemicalBook. Furfurylamine synthesis.

- ChemicalBook. SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL.

- Frontiers. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium.

- Chemistry Steps. Reductive Amination.

- Organic Chemistry Tutor. Reductive Amination.

- Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism.

- Google Patents. DE19811092A1 - Process for the preparation of benzylamine salts.

- ChemicalBook. N-Ethylbenzylamine synthesis.

- Sinfoo Biotech. This compound,(CAS# 510723-67-8).

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine, a secondary amine incorporating both a substituted benzyl group and a furan moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It delves into the theoretical underpinnings and practical applications of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the structural elucidation and characterization of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a biologically relevant furan scaffold and a substituted aromatic benzyl group. The secondary amine linkage provides a critical point of flexibility and potential for hydrogen bonding, which can significantly influence its interaction with biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery and development, where structure-activity relationships (SAR) are paramount. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity, purity, and structural features of this molecule. This guide will walk through the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

The key structural components that will give rise to characteristic spectroscopic signals are:

-

Secondary Amine (-NH-) : Provides a characteristic proton signal in ¹H NMR and a stretching vibration in IR.

-

4-Ethylbenzyl Group : A para-substituted aromatic ring with an ethyl group, leading to specific splitting patterns in the aromatic region of the ¹H NMR spectrum.

-

Furan Ring : A five-membered aromatic heterocycle with distinct proton and carbon environments.

-

Methylene Bridges (-CH₂-) : Two chemically distinct methylene groups connecting the amine to the furan and benzyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect distinct signals for the aromatic protons, the methylene protons, the amine proton, and the ethyl group protons. The hydrogens on carbons directly bonded to the nitrogen are expected to appear deshielded, around 2.3-3.0 ppm[1]. The amine proton itself can have a broad chemical shift range from 0.5-5.0 ppm, its position being highly dependent on solvent, concentration, and temperature due to hydrogen bonding[1].

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~2.6 | Quartet (q) | 2H |

| Benzyl -CH₂-N | ~3.8 | Singlet (s) | 2H |

| Furan -CH₂-N | ~3.9 | Singlet (s) | 2H |

| Amine -NH- | 1.5 - 3.0 (variable) | Broad Singlet (br s) | 1H |

| Furan H3 & H4 | ~6.2 - 6.4 | Multiplet (m) | 2H |

| Benzyl Aromatic (ortho to CH₂) | ~7.2 | Doublet (d) | 2H |

| Benzyl Aromatic (ortho to Ethyl) | ~7.1 | Doublet (d) | 2H |

| Furan H5 | ~7.4 | Multiplet (m) | 1H |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

Confirmation of -NH Proton: To confirm the amine proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH signal will disappear due to proton-deuterium exchange[1].

¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Carbons directly attached to the electronegative nitrogen atom will be deshielded and appear further downfield[1].

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂- | ~28 |

| Benzyl -CH₂-N | ~50-55 |

| Furan -CH₂-N | ~45-50 |

| Furan C3 & C4 | ~107-111 |

| Furan C5 | ~142 |

| Furan C2 | ~153 |

| Benzyl Aromatic (ortho to CH₂) | ~129 |

| Benzyl Aromatic (ortho to Ethyl) | ~128 |

| Benzyl Aromatic (ipso-CH₂) | ~136 |

| Benzyl Aromatic (ipso-Ethyl) | ~143 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

A longer relaxation delay (e.g., 2-5 seconds) is often used.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For amines, a key fragmentation pathway is the alpha-cleavage, which results in the formation of a resonance-stabilized nitrogen-containing cation[1]. The "Nitrogen Rule" is also a useful diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[1].

Expected Fragmentation:

Figure 2: Expected Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI). ESI is often preferred for its ability to generate a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation:

-

Identify the molecular ion peak (or [M+H]⁺). For C₁₄H₁₇NO, the expected exact mass is approximately 215.1310 g/mol .

-

Analyze the fragmentation pattern to identify characteristic fragments, such as the tropylium-like ion from the benzyl group (m/z 119) and the furfuryl cation (m/z 81).

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Aliphatic-Aromatic) | 1200 - 1350 | Medium |

As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching absorption band in the region of 3300-3500 cm⁻¹[2][3]. The C-N stretching of an aromatic amine is typically found between 1200 and 1350 cm⁻¹[1].

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in an FTIR spectrometer.

-

Acquire a background spectrum (of air or the clean ATR crystal).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of the furan and benzyl aromatic rings suggests that the molecule will absorb UV radiation. Arylamines typically exhibit a shift in the absorption of the aromatic ring to longer wavelengths due to the interaction of the nitrogen's lone pair with the π-electron system[1].

Expected UV-Vis Absorption:

-

We can anticipate absorption maxima (λ_max) in the range of 260-290 nm, characteristic of the substituted benzene and furan chromophores. Aniline, for example, has a λ_max of around 280 nm, shifted from benzene's 256 nm[1].

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the micromolar range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 400 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

The absorbance value can be used for quantitative analysis if a calibration curve is prepared.

-

Integrated Spectroscopic Analysis Workflow

The most confident structural elucidation comes from integrating the data from all spectroscopic techniques.

Figure 3: Integrated Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy, a complete and unambiguous structural characterization can be achieved. This guide has outlined the theoretical expectations and provided practical, robust protocols for each technique. The causality behind the expected spectral features is rooted in the fundamental principles of how electromagnetic radiation interacts with the specific functional groups and structural motifs within the molecule. Adherence to these self-validating protocols will ensure the generation of high-quality, trustworthy data essential for any scientific endeavor involving this compound.

References

-

Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]

-

Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters . (n.d.). Analyst (RSC Publishing). [Link]

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions . (2021). National Institutes of Health (NIH). [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023). ResearchGate. [Link]

-

Different type of amines in FT-IR spectroscopy . (2021). analyzetest.com. [Link]

-

Benzyl(furan-2-ylmethyl)amine | C12H13NO . (n.d.). PubChem. [Link]

-

FTIR spectrum of secondary amine N, N'-(1,4-phenylenebis(methylene))... . (n.d.). ResearchGate. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives . (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

An In-depth Technical Guide to (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine. As a novel secondary amine incorporating both a substituted benzyl moiety and a furan ring, this compound presents an interesting scaffold for investigation in medicinal chemistry and materials science. This document details a robust synthetic route via reductive amination, outlines its core physicochemical properties, and discusses potential avenues for future research. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.

Introduction and Compound Profile

This compound is a secondary amine featuring a furan-2-ylmethyl group and a 4-ethylbenzyl group attached to a central nitrogen atom. The presence of the furan ring, a known bioisostere for benzene, and the substituted aromatic ring suggests potential for this molecule to interact with biological targets. The ethyl substituent on the benzyl ring may influence lipophilicity and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.

Chemical Identity:

-

IUPAC Name: N-((4-ethylphenyl)methyl)furan-2-ylmethanamine

-

CAS Number: 510723-67-8[1]

-

Molecular Formula: C₁₄H₁₇NO[1]

-

Molecular Weight: 215.29 g/mol [1]

Structural Representation:

(Note: Ph represents a para-substituted benzene ring and Furyl represents a 2-substituted furan ring)

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes key computed and estimated properties based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| Molecular Weight | 215.29 g/mol | [1] |

| Molecular Formula | C₁₄H₁₇NO | [1] |

| XLogP3 (Computed) | ~2.5-3.5 | Estimation based on similar structures[2][3] |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General chemical principles |

| Appearance | Likely a liquid or low-melting solid at room temperature. | Based on similar secondary amines |

Synthesis and Mechanism

The most logical and efficient synthetic route to this compound is through a one-pot reductive amination reaction.[4][5][6] This method involves the condensation of a primary amine with an aldehyde to form an imine, which is then reduced in situ to the desired secondary amine.[6][7]

For the synthesis of the target molecule, two primary pathways are viable:

-

Pathway A: Reductive amination of furan-2-carbaldehyde with 4-ethylbenzylamine.

-

Pathway B: Reductive amination of 4-ethylbenzaldehyde with furfurylamine.

Both pathways are chemically sound. The choice of starting materials may depend on commercial availability and cost. Here, we will detail the protocol for Pathway A.

Reaction Mechanism: Reductive Amination

The reductive amination process proceeds in two main steps under mildly acidic conditions:[4]

-

Imine Formation: The primary amine (4-ethylbenzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (furan-2-carbaldehyde). This is followed by dehydration to form a Schiff base (imine) intermediate.[4]

-

Reduction: A reducing agent, selective for the protonated imine (iminium ion) over the aldehyde, is used to reduce the C=N double bond to a C-N single bond, yielding the final secondary amine.[5][6][7] Sodium cyanoborohydride (NaBH₃CN) is a suitable reagent for this purpose due to its mild nature and selectivity.[5][6][7]

Synthetic Workflow Diagram

Sources

- 1. sinfoobiotech.com [sinfoobiotech.com]

- 2. Benzyl(furan-2-ylmethyl)amine | C12H13NO | CID 39338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Purification methods for (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

An In-Depth Technical Guide to the Purification of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Abstract

This technical guide provides a comprehensive overview of scientifically-grounded methodologies for the purification of this compound (Molecular Formula: C₁₄H₁₇NO, Molecular Weight: 215.29 g/mol )[1]. Aimed at researchers and professionals in drug development and organic synthesis, this document moves beyond simple protocols to explain the causal reasoning behind the selection of specific techniques. We will explore a multi-faceted approach, combining classical chemical principles with modern chromatographic strategies to address the unique challenges presented by this molecule's structure—namely, its secondary amine functionality, the presence of a furan ring, and its aromatic nature. The guide details protocols for acid-base extraction, advanced column chromatography, crystallization via salt formation, and vacuum distillation, ensuring a robust framework for achieving high purity essential for downstream applications.

Introduction: The Imperative for Purity

This compound is a secondary amine featuring a furan moiety and a substituted benzyl group. Such structures are of significant interest in medicinal chemistry and materials science. The primary route to its synthesis is the reductive amination between furfural and 4-ethylbenzylamine. This reaction, while effective, can generate a spectrum of impurities, including unreacted starting materials, over-alkylated tertiary amines, and byproducts from side reactions involving the furan ring[2][3][4].

The presence of these impurities can critically compromise the validity of research data and the safety profile of any potential therapeutic agent. For instance, residual starting materials can lead to inaccurate yield calculations and interfere with biological assays, while structurally similar byproducts may exhibit confounding biological activity or toxicity. Therefore, achieving a high degree of purity is not merely a procedural step but a foundational requirement for scientific integrity. This guide provides the strategic framework to achieve that goal.

Foundational Analysis: Potential Impurities and Chemical Characteristics

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

-

Target Molecule Profile : The molecule possesses a basic secondary amine nitrogen, which is capable of hydrogen bonding[5]. This basicity is the cornerstone of several purification techniques. The furan ring is an electron-rich aromatic system, but it can be sensitive to strongly acidic conditions, which may lead to polymerization or ring-opening[6].

-

Common Synthesis-Related Impurities :

-

Starting Materials : Unreacted furfural and 4-ethylbenzylamine.

-

Over-alkylation Product : The tertiary amine, N-(4-ethylbenzyl)-N,N-bis(furan-2-ylmethyl)amine.

-

Furfural-Related Byproducts : Polymers or resinous materials from the self-condensation of furfural, especially under acidic or thermal stress.

-

-

Degradation Products :

-

Oxidation : Amines, particularly benzylamines, are susceptible to air oxidation over time, which can form N-oxides or other degradation products[7].

-

Carbamate Formation : Reaction with atmospheric carbon dioxide can lead to the formation of solid carbamate salts on the container lid during storage[7].

-

Purification Methodologies: A Multi-Pronged Approach

No single method is universally optimal. The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. Often, a combination of methods is most effective.

First Pass Purification: Acid-Base Liquid-Liquid Extraction

Causality: This technique leverages the basicity of the amine functional group. By converting the amine into a water-soluble salt, it can be efficiently separated from neutral or acidic organic impurities.

This method is an excellent initial step to remove the bulk of non-basic impurities, such as unreacted furfural and any non-polar byproducts. The process involves protonating the target amine with an acid to draw it into an aqueous phase, leaving neutral impurities in the organic phase. The amine is then regenerated by adding a base and extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction

-

Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

-

Acidic Wash : Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The target amine will move to the aqueous phase as its hydrochloride salt.

-

Combine & Wash : Combine the aqueous extracts and wash with a fresh portion of diethyl ether to remove any remaining neutral impurities.

-

Liberate Free Base : Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the solution is basic (pH > 10). The amine will precipitate or form an oil.

-

Back Extraction : Extract the liberated free amine back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.

-

Drying and Concentration : Combine the organic extracts, dry over an anhydrous agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched amine.

High-Resolution Purification: Column Chromatography

Causality: Chromatography provides high-resolution separation based on the differential partitioning of components between a stationary phase and a mobile phase. The choice of stationary phase is critical for amines to prevent peak tailing caused by strong interactions with acidic silica surfaces.

Workflow for Column Chromatography Purification

Caption: Workflow for chromatographic purification.

Selection of Stationary and Mobile Phases

The success of column chromatography hinges on the correct choice of materials. For a secondary amine like this compound, several options exist.

| Stationary Phase | Mobile Phase System (Typical) | Rationale & Key Considerations |

| Standard Silica Gel | Hexane/Ethyl Acetate + 0.5-1% Triethylamine (NEt₃) | Cost-effective. The added triethylamine acts as a competitive base, masking the acidic silanol groups on the silica surface to prevent streaking of the amine product[8]. |

| Neutral Alumina | Dichloromethane/Methanol | Good alternative to silica. Alumina is less acidic and can provide good separation for basic compounds without extensive tailing. |

| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Superior Performance. This stationary phase has a basic surface, which eliminates the need for mobile phase modifiers. It provides excellent peak shape and reproducibility, making it ideal for challenging separations[9][10][11]. |

| Reversed-Phase C18 Silica | Acetonitrile/Water + 0.1% Triethylamine (TEA) | For polar impurities. If impurities are significantly more or less polar, reversed-phase can be effective. The TEA adjusts the pH to ensure the amine is in its neutral, free-base form for better retention[10]. |

Ultimate Purification: Crystallization via Salt Formation

Causality: This is one of the most powerful techniques for achieving very high purity. Converting the amine to a salt dramatically alters its physical properties, often yielding a highly crystalline solid with solubility characteristics that are very different from the free base and accompanying impurities[12][13]. The ordered lattice of a crystal inherently excludes molecules that do not fit, leading to exceptional purification.

Workflow for Purification by Salt Crystallization

Caption: Workflow for purification via salt recrystallization.

Experimental Protocol: Hydrochloride Salt Recrystallization

-

Salt Formation : Dissolve the crude amine in a minimum volume of diethyl ether or ethyl acetate. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitate forms.

-

Isolation : Collect the precipitated hydrochloride salt by vacuum filtration and wash the solid with a small amount of cold diethyl ether.

-

Solvent Selection for Recrystallization : Test the solubility of a small amount of the crude salt in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, or mixtures with hexane) to find a system where the salt is soluble when hot but poorly soluble when cold.

-

Recrystallization : Dissolve the bulk of the crude salt in a minimal amount of the chosen boiling solvent. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Isolation : Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Recovery of Free Base : The purified amine can be recovered from the salt by following the "Liberate Free Base" and "Back Extraction" steps (4 and 5) from the acid-base extraction protocol[14].

Purification for Thermally Stable Compounds: Vacuum Distillation

Causality: Distillation separates components based on differences in their boiling points. For high-boiling compounds like this compound, applying a vacuum lowers the boiling point to a temperature where the compound can vaporize without thermal decomposition[15]. This method is highly effective for separating the target compound from non-volatile impurities like polymers and salts, or from byproducts with significantly different boiling points. Amine degradation products are often higher in molecular weight and boiling point, making distillation a suitable final "polishing" step[7][16].

Experimental Protocol: Vacuum Distillation

-

Setup : Assemble a vacuum distillation apparatus using clean, dry glassware. Use a Kugelrohr apparatus for small quantities to minimize losses.

-

Drying Agent : Add a basic drying agent like potassium hydroxide (KOH) pellets to the distillation flask to remove trace water and prevent co-distillation.

-

Vacuum Application : Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A pressure of <1 mmHg is typical.

-

Heating : Gently heat the distillation flask using an oil bath. The temperature should be raised slowly.

-

Collection : Collect the fraction that distills over at a constant temperature. It is advisable to collect a small forerun fraction to be discarded before collecting the main product fraction.

-

Completion : Stop the distillation when the temperature begins to rise or fall significantly, or when only a dark, viscous residue remains.

-

Shutdown : Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate. It is best to backfill the system with an inert gas like nitrogen or argon.

Conclusion and Strategic Recommendations

The purification of this compound is a solvable challenge that requires a logical, multi-step approach. No single method is a panacea. A robust and reliable strategy for obtaining material of high purity (>99%) typically involves a combination of these techniques:

-

Initial Cleanup : Begin with an acid-base liquid-liquid extraction to remove the bulk of neutral and acidic impurities. This is a rapid, scalable, and cost-effective first step.

-

High-Resolution Separation : Follow the extraction with column chromatography . For the highest quality separation and reproducibility, amine-functionalized silica is the recommended stationary phase.

-

Final Polishing : For applications demanding the highest possible purity, recrystallization via salt formation is the gold standard. This method is unparalleled in its ability to remove trace impurities and provide a stable, crystalline final product.

Alternatively, for thermally stable material, vacuum distillation can serve as an excellent final step after initial extraction to remove polymeric residues and other non-volatile contaminants. The selection and sequence of these methods should be guided by the specific impurity profile of the crude material, which can be assessed by techniques such as TLC, LC-MS, and NMR.

References

- Vertex AI Search. (2026).

- Biotage. (2023).

- BenchChem. (2025).

- Google Patents. (1975). Purification of secondary alkyl amines. US3864402A.

- Sciencemadness Discussion Board. (2012). purifying secondary amine.

- Organic Syntheses. Furan.

- Biotage. (2023).

- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.

- DTIC. (N/A).

- Google Patents. (1969). Separation and purification of secondary alkyl primary amines. US3470251A.

- ResearchGate. (2025).

- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

- Google Patents. (N/A). Recrystallization purification method of enamine salt. CN111632400B.

- Teledyne ISCO. (N/A).

- YouTube. (2010). [Lab 6] Distilling Amines... Again.

- BenchChem. (2025). Purification techniques for synthesized Furan-3-methanol-d2.

- Reddit. (2025).

- Org Prep Daily. (2006). Purifying amines on silica.

- University of Alberta. (N/A).

- Sinfoo Biotech. (N/A). This compound,(CAS# 510723-67-8).

- University of Rochester, Department of Chemistry. (N/A).

- (N/A).

- (N/A). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.

- PubChem. (2025). Benzyl(furan-2-ylmethyl)amine.

- ResearchGate. (2023).

- Green Chemistry (RSC Publishing). (N/A). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach.

- Sciencemadness Discussion Board. (2020). Stability of amines.

- Open Library Publishing Platform. (N/A). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- MDPI. (2020).

- PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites.

Sources

- 1. sinfoobiotech.com [sinfoobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. reddit.com [reddit.com]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

- 11. teledyneisco.com [teledyneisco.com]

- 12. researchgate.net [researchgate.net]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. Isolation (Recovery) [chem.ualberta.ca]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Preliminary Biological Screening of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Abstract

The quest for novel therapeutic agents is a foundational pillar of medicinal chemistry and drug development. Preliminary biological screening serves as the critical first pass to identify compounds with potential pharmacological activity from a vast sea of chemical entities. This guide provides a comprehensive, technically-grounded framework for conducting the initial biological evaluation of the novel compound, (4-Ethyl-benzyl)-furan-2-ylmethyl-amine. We delineate a multi-tiered screening cascade encompassing cytotoxicity, antimicrobial, and antioxidant assays. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind methodological choices, data interpretation, and decision-making for advancing a candidate compound. All protocols are designed as self-validating systems with integrated controls to ensure data integrity and reproducibility.

Introduction and Compound Profile

The discovery of a new chemical entity (NCE) marks the beginning of a rigorous journey to determine its potential utility in medicine. The initial screening phase is arguably the most critical, as it dictates whether a compound will proceed to more complex and costly preclinical and clinical development. The process must be efficient, robust, and predictive.[1][2]

This guide focuses on This compound (herein referred to as Compound X), a novel molecule synthesized for exploratory purposes. A search of the chemical literature and databases indicates that while structurally related compounds exist[3][4][5], no biological data has been published for this specific molecule.

Compound X Profile:

-

Structure:

-

Molecular Formula: C₁₄H₁₇NO

-

Key Structural Motifs:

-

Furan Ring: A five-membered aromatic heterocycle present in numerous biologically active natural products and synthetic drugs, known to confer a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]

-

Benzylamine Scaffold: A common pharmacophore that can interact with various biological targets.

-

4-Ethylphenyl Group: This lipophilic moiety can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

-

Based on these structural features, we hypothesize that Compound X may possess cytotoxic effects against cancer cells, potential antimicrobial properties, or the ability to modulate oxidative stress. Our preliminary screening strategy is therefore designed to test these hypotheses directly.

Tier 1 Screening Cascade: A Multi-Assay Approach

A logical, tiered approach is essential for the efficient evaluation of an NCE. Our workflow is designed to first establish a general toxicity profile, followed by screens for specific, common biological activities.

Caption: Tier 1 Preliminary Biological Screening Workflow for Compound X.

In Vitro Cytotoxicity Screening: The MTT Assay

Expertise & Causality: Before assessing therapeutic potential, it is imperative to understand a compound's intrinsic cytotoxicity. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[9][10][11] This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11] We will use the human colorectal carcinoma cell line (HCT-116) as a representative cancer cell line for this initial screen.

Protocol: MTT Cytotoxicity Assay

-

Cell Culture & Seeding:

-

Culture HCT-116 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Controls: Include wells for:

-

Vehicle Control: Cells treated with 0.5% DMSO in media.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, 10 µM).

-

Untreated Control: Cells in media only.

-

-

Remove the old media from the cells and add 100 µL of the respective compound dilutions or controls. Incubate for 48 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot % Viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Illustrative Data Presentation

| Compound | Target Cell Line | IC₅₀ (µM) |

| Compound X | HCT-116 | 22.5 |

| Doxorubicin (Control) | HCT-116 | 0.8 |

Antimicrobial Activity Assessment: Disk Diffusion Method

Expertise & Causality: The furan nucleus is a well-established scaffold in many antimicrobial agents.[6] The Kirby-Bauer disk diffusion test is a standardized, qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[14][15] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][16] The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test organism. The diameter of the zone of inhibition around the disk, where no growth occurs, is proportional to the susceptibility of the organism to the compound.[17] We will screen against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation:

-

From a pure 24-hour culture, pick several colonies of the test organism (S. aureus or E. coli) and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[15]

-

-

Disk Application:

-

Prepare sterile blank paper disks (6 mm diameter) by impregnating them with a defined amount of Compound X (e.g., 30 µ g/disk from a stock solution). Allow the solvent to evaporate completely.

-

Controls:

-

Positive Control: Use standard antibiotic disks (e.g., Ciprofloxacin 5 µg).

-

Negative Control: Use a disk impregnated with the solvent (DMSO) only.

-

-

Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact. Disks should be spaced at least 24 mm apart.[15]

-

-

Incubation & Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours.[15]

-

After incubation, measure the diameter of the zone of complete inhibition (in mm) using a caliper or ruler.

-

Illustrative Data Presentation

| Compound (30 µ g/disk ) | Staphylococcus aureus (Gram +) Zone of Inhibition (mm) | Escherichia coli (Gram -) Zone of Inhibition (mm) |

| Compound X | 16 | 8 |

| Ciprofloxacin (5 µg) | 25 | 30 |

| DMSO (Vehicle) | 0 | 0 |

Antioxidant Capacity Evaluation: DPPH Assay

Expertise & Causality: Oxidative stress is implicated in numerous pathologies, making antioxidant capacity a valuable parameter in preliminary screening. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor.[18] DPPH is a stable free radical with a deep purple color, showing a characteristic absorbance maximum around 517 nm.[19] When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the purple color fades to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.[18]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Prepare a 1 mg/mL stock solution of Compound X in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10 to 500 µg/mL).

-

Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[20]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.[20]

-

Controls:

-

Blank: 100 µL methanol + 100 µL DPPH solution.

-

Positive Control: 100 µL of each Ascorbic Acid dilution + 100 µL DPPH solution.

-

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]

-

-

Data Acquisition & Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100

-

Plot the % Scavenging against the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of DPPH radicals).[18]

-

Illustrative Data Presentation

| Compound | EC₅₀ (µg/mL) |

| Compound X | 85.2 |

| Ascorbic Acid (Control) | 9.7 |

Data Synthesis and Decision Framework

The preliminary screening provides a multi-faceted view of the compound's biological profile. The decision to advance, optimize, or terminate the compound depends on a holistic interpretation of the results.

Caption: Decision-making framework based on illustrative screening data.

Interpretation of Illustrative Results:

-

Cytotoxicity: The IC₅₀ of 22.5 µM against HCT-116 cells indicates moderate, non-specific cytotoxicity. It is not potent enough to be prioritized as a primary anticancer lead without further optimization.

-

Antimicrobial Activity: A 16 mm zone of inhibition against S. aureus is significant and suggests promising activity against Gram-positive bacteria. The lack of activity against E. coli suggests a specific mechanism or inability to penetrate the Gram-negative outer membrane. This is a promising hit.

-

Antioxidant Capacity: An EC₅₀ of 85.2 µg/mL indicates weak antioxidant activity compared to the positive control. This is not a primary activity of interest.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI). [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. American Society for Microbiology. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]

-

DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

-

Screening and identification of novel biologically active natural compounds. PMC. [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PMC. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Furan-2-ylmethyl-(2-methyl-benzyl)-amine. PubChem. [Link]

-

Benzyl(furan-2-ylmethyl)amine. PubChem. [Link]

-

Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl(furan-2-ylmethyl)amine | C12H13NO | CID 39338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. ijabbr.com [ijabbr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 15. microbenotes.com [microbenotes.com]

- 16. researchgate.net [researchgate.net]

- 17. chainnetwork.org [chainnetwork.org]

- 18. louis.uah.edu [louis.uah.edu]

- 19. zen-bio.com [zen-bio.com]

- 20. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

An In-depth Technical Guide to the In Vitro Cytotoxicity of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a comprehensive technical guide for the proposed in vitro cytotoxicity evaluation of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine, a novel compound for which limited public data exists. The protocols and methodologies outlined herein are based on established scientific principles and best practices in toxicology and drug discovery.

Introduction

This compound is a synthetic organic compound featuring a furan ring, a benzylamine moiety, and an ethyl group substitution. The furan scaffold is a common motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biological significance of furan derivatives often stems from their ability to undergo metabolic activation, which in some cases can lead to cytotoxicity.[3][4] Similarly, benzylamine derivatives are known to possess diverse pharmacological effects.[5]

The structural combination of these moieties in this compound suggests a potential for significant biological activity, warranting a thorough investigation of its cytotoxic profile. This guide provides a comprehensive framework for the in vitro assessment of this compound's cytotoxicity, from initial screening to in-depth mechanistic studies. Understanding the cytotoxic potential is a critical step in the early stages of drug development to identify potential safety liabilities and to elucidate the compound's mechanism of action.[6][7][8]

Section 1: Rationale for a Tiered In Vitro Cytotoxicity Assessment

A tiered approach to cytotoxicity testing is a strategic and efficient method for characterizing the toxicological profile of a novel compound. This strategy begins with broad-spectrum assays to determine the concentration range of interest and progresses to more specific assays to elucidate the underlying mechanisms of cell death.

Caption: A tiered workflow for the in vitro cytotoxicity assessment of a novel compound.

Section 2: Experimental Design and Protocols

Compound Preparation and Handling

This compound (CAS: 510723-67-8) should be sourced from a reputable supplier or synthesized with a certificate of analysis confirming its identity and purity.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed a non-toxic level, typically ≤0.5%.

-

Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before each experiment.

Cell Line Selection and Culture

The choice of cell lines is crucial for the relevance of the cytotoxicity data. A panel of cell lines representing different tissue origins is recommended for a comprehensive initial screening.[9][10][11]

| Cell Line | Tissue of Origin | Rationale |

| HepG2 | Human Hepatocellular Carcinoma | Represents a primary site of drug metabolism and potential hepatotoxicity. |

| A549 | Human Lung Carcinoma | A common model for assessing toxicity in the respiratory system. |

| MCF-7 | Human Breast Adenocarcinoma | A well-characterized cancer cell line for anti-cancer drug screening. |

| HEK293 | Human Embryonic Kidney | Represents a model for potential nephrotoxicity. |

| NIH/3T3 | Mouse Embryonic Fibroblast | A standard fibroblast cell line often used in baseline cytotoxicity testing as per ISO 10993-5.[12] |

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Tier 1: Primary Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.[17][18][19][20][21]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the LC50 value (the concentration that causes 50% cell lysis).

Tier 2: Mechanistic Elucidation

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][22][23][24]

Protocol:

-

Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for a predetermined time.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caption: Differentiation of cell populations using Annexin V/PI staining.

Caspases are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7) can confirm the apoptotic pathway.[1][25][26][27][28][29]

Protocol:

-

Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., DEVD for caspase-3/7).

-

Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Tier 3: Target Organ and Specific Toxicity

Many cytotoxic compounds induce oxidative stress. The generation of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][30][31][32][33]

Protocol:

-

Cell Loading: Load cells with DCFH-DA.

-

Compound Treatment: Treat the cells with the compound.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

Section 3: Data Analysis and Interpretation

| Parameter | Description | Interpretation |

| IC50 (MTT) | Concentration of the compound that causes a 50% reduction in cell viability. | A lower IC50 value indicates higher potency in reducing cell viability. |

| LC50 (LDH) | Concentration of the compound that causes 50% cell lysis. | A lower LC50 value indicates higher cytotoxicity. |

| Apoptosis/Necrosis Ratio | The proportion of cells undergoing apoptosis versus necrosis. | Indicates the primary mode of cell death induced by the compound. |

| Caspase Activity | Fold increase in caspase activity compared to control. | Confirms the involvement of specific apoptotic pathways. |

| ROS Levels | Fold increase in ROS production compared to control. | Indicates the induction of oxidative stress. |

Conclusion

This technical guide provides a robust and systematic framework for the comprehensive in vitro cytotoxicity assessment of this compound. By following this tiered approach, researchers can efficiently determine the cytotoxic potential of this novel compound, elucidate its mechanism of action, and make informed decisions regarding its further development as a potential therapeutic agent or identify any toxicological liabilities. The data generated will be crucial for establishing a foundational understanding of the biological activity of this furan-containing benzylamine derivative.

References

-

Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

- ROS Assay Kit Protocol. (n.d.). Retrieved from a provider of life science reagents.

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.).

-

Bio-Rad Laboratories. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

-

AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

-

Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

-

IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

Toxometris.ai. (n.d.). In Vitro Toxicology in Drug Development. Retrieved from [Link]

-

Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

-

Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

- Caspase-3 activity assay. (n.d.).

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

Frederick National Laboratory for Cancer Research. (n.d.). In Vitro Toxicity Testing Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

-

OECD. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

- Cytotoxicity Assays | Life Science Applications. (n.d.).

-

Johner Institut GmbH. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Yilmaz, B., Aydin, Y., & Yilmaz, B. O. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Toxicology Mechanisms and Methods, 1-32.

-

National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. Retrieved from [Link]

- Moser, G. J., Foley, J., Burnett, M., Goldsworthy, T. L., & Maronpot, R. (2009). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity).

-

ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

-

National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

-

OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

-

ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

Sources

- 1. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labcorp.com [labcorp.com]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. researchgate.net [researchgate.net]

- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. blog.johner-institute.com [blog.johner-institute.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. atcc.org [atcc.org]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [at.promega.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. cellbiologics.com [cellbiologics.com]

- 22. agilent.com [agilent.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biocompare.com [biocompare.com]

- 25. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspase 3/7 Activity [protocols.io]

- 29. caspase3 assay [assay-protocol.com]

- 30. antbioinc.com [antbioinc.com]

- 31. bio-protocol.org [bio-protocol.org]

- 32. assaygenie.com [assaygenie.com]

- 33. content.abcam.com [content.abcam.com]

Structure Elucidation of Novel Furan-2-ylmethyl-amine Derivatives: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] Furan-2-ylmethyl-amine derivatives, in particular, represent a versatile class of molecules with significant therapeutic potential, exhibiting activities ranging from antibacterial to anticancer.[2][4] The precise determination of their three-dimensional structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring regulatory compliance. This guide provides an in-depth, experience-driven approach to the structural elucidation of these novel compounds. We will move beyond rote protocols to discuss the underlying logic of an integrated analytical strategy, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction (SCXRD).

The Foundational Principle: An Integrated, Self-Validating Workflow